molecular formula C16H11N3O4S B2654295 N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide CAS No. 922017-27-4

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2654295
CAS No.: 922017-27-4
M. Wt: 341.34
InChI Key: CPAYKJXDEVTHNB-UHFFFAOYSA-N
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Description

N-[5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a sophisticated synthetic compound designed for advanced pharmaceutical and agrochemical research. Its structure incorporates two privileged pharmacophores—a 1,3,4-oxadiazole ring and a 7-methoxy-benzofuran moiety—linked through a thiophene carboxamide group. The 1,3,4-oxadiazole nucleus is a well-known bioisostere for ester and amide functionalities, often employed to enhance metabolic stability and improve the pharmacokinetic profile of lead compounds . This heterocyclic system has demonstrated an exceptionally wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects, making it a highly valuable scaffold in drug discovery campaigns . The benzofuran subunit, further modified with a methoxy group, is another common structure in medicinal chemistry, frequently associated with diverse biological functions. The integration of the thiophene carboxamide group adds a further dimension of molecular complexity and potential for target interaction. While the specific biological profile of this exact molecule awaits full characterization in published literature, its deliberate architecture suggests significant potential as a key intermediate or target molecule for researchers investigating new therapeutic agents or modes of action. This product is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O4S/c1-21-10-5-2-4-9-8-11(22-13(9)10)15-18-19-16(23-15)17-14(20)12-6-3-7-24-12/h2-8H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAYKJXDEVTHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling with Thiophene: The final step involves coupling the oxadiazole intermediate with a thiophene derivative, often using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide can undergo various types of chemical reactions:

    Oxidation: The benzofuran and thiophene rings can be oxidized under strong oxidative conditions.

    Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted thiophenes.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing oxadiazole and thiophene moieties. For instance, derivatives of oxadiazole have shown significant activity against various bacterial strains, including those resistant to conventional antibiotics. The incorporation of the thiophene ring enhances the lipophilicity and bioavailability of these compounds, making them promising candidates for developing new antimicrobial agents .

Antitubercular Activity

The compound has been investigated for its potential against Mycobacterium tuberculosis. Research indicates that oxadiazole derivatives can inhibit the growth of tuberculosis bacteria effectively. The electronic properties of the substituents on the oxadiazole ring are crucial for enhancing activity against this pathogen. Studies suggest that modifications in the structure can lead to improved efficacy and reduced side effects compared to existing treatments .

Anticancer Properties

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide has also been evaluated for anticancer activity. Compounds with similar structural frameworks have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways. The presence of the benzofuran moiety is believed to contribute to its cytotoxic effects against cancer cell lines .

Anti-inflammatory Effects

Research has indicated that oxadiazole derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways. Compounds similar to this compound have shown promise in reducing inflammation in preclinical models, suggesting potential applications in treating inflammatory diseases such as arthritis .

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) is essential for optimizing the efficacy of this compound. Variations in substituents on the oxadiazole and thiophene rings can significantly affect biological activity. For example, studies have shown that electron-withdrawing groups enhance antimicrobial activity while certain substitutions can improve anticancer efficacy .

Case Studies and Research Findings

ApplicationFindingsReferences
AntimicrobialSignificant activity against resistant bacterial strains; enhanced lipophilicity noted. ,
AntitubercularEffective inhibition of M. tuberculosis growth; structure modifications improve efficacy. ,
AnticancerInduces apoptosis in cancer cells; inhibition of key survival pathways observed. ,
Anti-inflammatoryModulates inflammatory pathways; potential use in treating arthritis highlighted. ,

Mechanism of Action

The mechanism of action of N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide depends on its application:

    In Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

    In Materials Science: It may participate in electron transfer processes, contributing to the conductivity or luminescence of materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,3,4-Oxadiazole Family

Compound LMM5 :

  • Structure : 4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-1,3,4-oxadiazol-2-yl]benzamide.
  • Key Features : Replaces the benzofuran-thiophene system with a 4-methoxyphenylmethyl group and a sulfamoyl benzamide.
  • Activity : Exhibits antifungal activity against Paracoccidioides brasiliensis (MIC = 32 μg/mL), comparable to fluconazole but with higher cytotoxicity in murine models .

Compound LMM11 :

  • Structure : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
  • Key Features : Substitutes benzofuran with a simpler furan ring and incorporates a cyclohexyl-ethyl sulfamoyl group.
  • Activity : Lower antifungal potency (MIC = 64 μg/mL) than LMM5, attributed to reduced aromatic conjugation and steric hindrance from the cyclohexyl group .

Target Compound :

Benzofuran-Oxadiazole Hybrids

Compounds 2a and 2b :

  • Structures :
    • 2a : 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide.
    • 2b : 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide.
  • Key Features : Thioacetamide linkers instead of carboxamide; chlorophenyl/methoxyphenyl substituents.
  • Activity : Both show potent antimicrobial activity (MIC = 8–16 μg/mL against S. aureus and E. coli). The thioether linkage may reduce metabolic stability compared to the carboxamide in the target compound .
Thiophene Carboxamide Derivatives

N-(2-Nitrophenyl)thiophene-2-carboxamide :

  • Structure : Lacks the oxadiazole and benzofuran moieties; features a nitro group on the aniline ring.
  • Key Features : Planar conformation with a dihedral angle of 13.53° between thiophene and benzene rings.
  • Activity: Demonstrates genotoxicity in mammalian cells due to the nitro group, a liability avoided in the target compound’s methoxy-benzofuran design .

Compound 7b (Triazepine Derivative) :

  • Structure: 6-Methyl-2-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-thieno[2,3-e][1,2,4]triazepine-7-carboxamide.
  • Key Features : Fused triazepine-thiophene system; methoxyphenyl substituent.
  • Activity : Moderate antifungal activity (MIC = 64 μg/mL), likely due to reduced membrane penetration from the bulky triazepine ring .

Comparative Data Table

Compound Core Structure Substituents Bioactivity (MIC, μg/mL) Key Reference
Target Compound 1,3,4-Oxadiazole + Benzofuran 7-Methoxybenzofuran, Thiopheneamide Under investigation
LMM5 1,3,4-Oxadiazole + Benzamide 4-Methoxyphenylmethyl, Sulfamoyl 32 (Antifungal)
LMM11 1,3,4-Oxadiazole + Benzamide Furan-2-yl, Cyclohexyl-ethyl sulfamoyl 64 (Antifungal)
2a/2b 1,3,4-Oxadiazole + Thioacetamide Benzofuran, Chloro/Methoxyphenyl 8–16 (Antimicrobial)
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiopheneamide 2-Nitrophenyl Genotoxic

Biological Activity

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran moiety, an oxadiazole ring, and a thiophene carboxamide. These structural components are crucial for its biological activity. The presence of the methoxy group on the benzofuran enhances its lipophilicity, potentially improving bioavailability.

Antitumor Activity

Research indicates that compounds containing oxadiazole and benzofuran moieties exhibit significant antitumor properties. For instance, studies have shown that derivatives with similar structures can induce apoptosis in cancer cells. The mechanism often involves the inhibition of key proteins involved in cell survival pathways such as Bcl-2, leading to increased cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism
1A431<10Bcl-2 inhibition
2Jurkat<15Apoptosis induction
3U251<20Cell cycle arrest

Antimicrobial Activity

The compound also shows promising antimicrobial activity. Similar derivatives have been tested against various bacterial strains with notable results:

MicroorganismMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Candida albicans16.69

These findings suggest that the compound's structural features contribute to its efficacy against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Preliminary studies suggest that compounds with oxadiazole rings may possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Interactions : The compound may interfere with protein-protein interactions critical for cancer cell survival.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been observed.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis or function is a likely mechanism for its antimicrobial effects.

Case Studies and Research Findings

Several studies have highlighted the potential of oxadiazole derivatives in drug discovery:

  • Synthesis and Evaluation : A study synthesized various oxadiazole derivatives and evaluated their cytotoxicity against different cancer cell lines, demonstrating that modifications in the structure significantly impacted their biological activity .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that substituents on the benzofuran and oxadiazole rings play a critical role in enhancing potency against specific targets .
  • Computational Studies : Molecular docking studies have provided insights into how these compounds interact with target proteins at the molecular level, supporting experimental findings .

Q & A

Q. What synthetic routes are commonly employed to synthesize N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via multi-step condensation and cyclization reactions. Key steps include:

  • Intermediate synthesis : Starting from 3-aminothiophene-2-carboxamide, condensation with 3,4-dimethoxybenzaldehyde forms a Schiff base, followed by sodium azide-mediated cyclization to generate tetrazole intermediates .
  • Oxadiazole formation : Reaction of tetrazole derivatives with phosphoryl chlorides under reflux conditions yields the 1,3,4-oxadiazole core .
  • Optimization : Yield improvements rely on solvent choice (e.g., THF for cyclization), temperature control (reflux vs. room temperature), and stoichiometric ratios of reagents like sodium azide .

Q. How is the structural integrity of this compound validated using spectroscopic and analytical techniques?

Answer:

  • IR spectroscopy : Confirms functional groups (e.g., C=O at ~1650 cm⁻¹, NH stretching at ~3300 cm⁻¹) and absence of unreacted intermediates .
  • NMR analysis : ¹H and ¹³C NMR identify substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in benzofuran/oxadiazole regions) .
  • Mass spectrometry : High-resolution MS verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the oxadiazole-thiophene scaffold .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data across antimicrobial assays for this compound?

Answer: Contradictions may arise from assay-specific variables:

  • Strain variability : Test against standardized microbial strains (e.g., ATCC) to minimize genetic variability .
  • Concentration gradients : Use dose-response curves (e.g., IC₅₀ calculations) to differentiate between true activity and solvent/DMSO artifacts .
  • Control benchmarks : Compare with known antibiotics (e.g., ciprofloxacin) to validate assay conditions and normalize results .

Q. What computational strategies are used to predict the compound’s interaction with biological targets, such as enzymes or receptors?

Answer:

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model binding poses. Focus on hydrogen bonding (e.g., oxadiazole N-atoms with active-site residues) and π-π stacking (benzofuran-thiophene interactions) .
  • ADMET prediction : Software like SwissADME assesses pharmacokinetic properties (e.g., logP for lipophilicity, BBB permeability) to prioritize in vivo testing .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced efficacy?

Answer:

  • Substituent modulation : Replace the 7-methoxy group on benzofuran with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and target binding .
  • Scaffold hybridization : Fuse the oxadiazole ring with thiazole or triazole moieties to explore synergistic bioactivity .
  • Bioisosteric replacement : Substitute thiophene-2-carboxamide with benzothiophene analogs to improve metabolic stability .

Methodological Considerations

Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?

Answer:

  • Caco-2 cell assays : Measure intestinal permeability and efflux ratios to predict oral bioavailability .
  • Microsomal stability tests : Use liver microsomes (human/rat) to assess metabolic degradation rates via LC-MS/MS .
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration quantifies free vs. bound fractions, critical for dose adjustment .

Q. How can researchers resolve spectral ambiguities in characterizing complex regiochemistry?

Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping proton signals (e.g., aromatic regions) and assign carbon-proton correlations .
  • X-ray crystallography : Definitive confirmation of regiochemistry for crystalline derivatives (e.g., oxadiazole-thiophene dihedral angles) .
  • Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs to trace specific atoms in NMR spectra .

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